molecular formula C21H27NO6 B14959629 N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

Cat. No.: B14959629
M. Wt: 389.4 g/mol
InChI Key: ZQBBPBMHIAYIIW-UHFFFAOYSA-N
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Description

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic organic compounds that have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . The specific structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves the reaction of 4-butyl-2-oxo-2H-chromen-7-yl acetate with norleucine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Scientific Research Applications

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, resulting in its antimicrobial effects. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C21H27NO6/c1-3-5-7-14-11-20(24)28-18-12-15(9-10-16(14)18)27-13-19(23)22-17(21(25)26)8-6-4-2/h9-12,17H,3-8,13H2,1-2H3,(H,22,23)(H,25,26)

InChI Key

ZQBBPBMHIAYIIW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCCC)C(=O)O

Origin of Product

United States

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